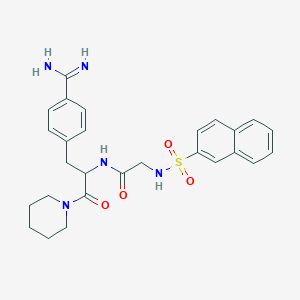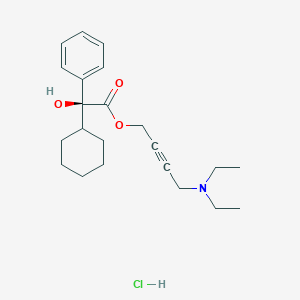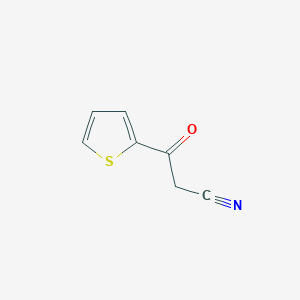![molecular formula C20H18N2O4 B016200 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 171596-42-2](/img/structure/B16200.png)
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrido[3,4-b]indole compounds involves multi-step chemical processes, starting from simple precursors like ethyl indole-2-aldehyde and progressing through strategic functional group modifications and cyclizations. Key steps often include N-phenylation, elongation of substituents, and construction of the pyridine nucleus to ensure proper nitrogen substitution. These syntheses can yield various derivatives, showcasing the versatility and complexity of synthetic strategies in this chemical space (Murakami et al., 2010).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of pyrido[3,4-b]indole derivatives, revealing their crystalline forms, molecular conformations, and intermolecular interactions. Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of these molecules (Hu et al., 2018).
Chemical Reactions and Properties
Pyrido[3,4-b]indole compounds participate in various chemical reactions, including intramolecular cyclizations and interactions with different reagents, leading to a wide array of functionalized derivatives. These reactions are influenced by the compound’s structure, particularly the positions of substituents, which can dictate reactivity and the types of chemical transformations possible (Kodato et al., 2004).
Physical Properties Analysis
The physical properties of pyrido[3,4-b]indole derivatives, such as solubility, melting points, and crystalline forms, are determined by their molecular structure. These properties are essential for predicting the compound’s behavior in different environments and for its formulation in potential applications (Rodríguez & Gil-Lopetegui, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for understanding how pyrido[3,4-b]indole compounds can be utilized and modified for various purposes. Studies on their reactions with different functional groups and conditions help in mapping out their chemical versatility and reactivity profiles (Srivastava et al., 1999).
Applications De Recherche Scientifique
Tranquilizing Properties : A derivative of this compound, 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole, has been reported to possess tranquilizing properties. Its synthesis was achieved with a 16% overall yield from 3-indole-acetaldehyde and tryptamine (Oliveira & Koike, 2003).
Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carboline derivatives, closely related to the query compound, exhibit moderate antioxidant properties. However, these derivatives also show mild toxicity at effective antioxidative concentrations (Goh et al., 2015).
Synthesis Methods : The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives, which are structurally related to the query compound, can be achieved through a one-pot condensation process involving tryptamine and cycloalkanones in the presence of a polyphosphate ester (Rodríguez & Gil-Lopetegui, 1993).
Mass Spectrometry Applications : Beta-carbolines, which are structurally similar, are effective MALDI matrices for analyzing various biochemical substances such as cyclic and acyclic oligosaccharides, high molecular mass proteins, and sulfated sugars in both positive and negative modes (Nonami et al., 1998).
Pharmaceutical Applications : A related compound, 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, has been identified as a potent antagonist for the NR1A/2B subtype of N-methyl-D-aspartate, indicating potential in pharmaceutical applications (Tamiz et al., 1999).
Antifilarial Activity : Beta-carbolines with specific substitutions at positions 1 and 3 have been found to enhance antifilarial activity, particularly against Acanthoeilonema viteae, suggesting potential use in antifilarial chemotherapy (Srivastava et al., 1999).
Chiral Analysis : A chiral high-performance liquid chromatography method has been developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate of this compound, which is crucial in the synthesis of tadalafil (Yu et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it disrupts the normal functioning of the enzyme, leading to an accumulation of lethal lipid hydroperoxides in the cell . This process is known as ferroptosis , a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides .
Biochemical Pathways
The inhibition of GPX4 affects the glutathione pathway , which is responsible for neutralizing harmful peroxides in the cell . This leads to an increase in oxidative stress within the cell, causing damage to lipids, proteins, and DNA. The accumulation of lipid peroxides, in particular, triggers ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis in cells . This can lead to cell death, which may be beneficial in the context of cancer treatment, where the goal is often to selectively kill cancer cells .
Propriétés
IUPAC Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVUDSNGRJSQE-QAPCUYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



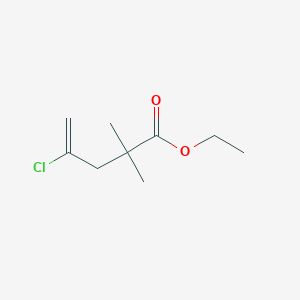
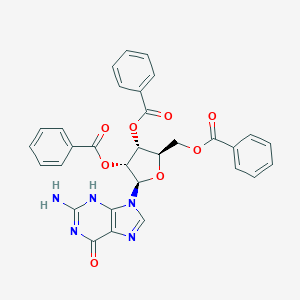
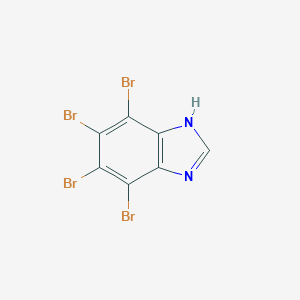

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

